

# ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ML267 is a potent and selective small molecule inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase).[1][2][3] This enzyme is crucial for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and various secondary metabolites, making it an attractive target for novel antibacterial agents.[1] [3] ML267 demonstrates significant in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibits a favorable preclinical profile, including good metabolic stability and in vivo pharmacokinetics.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to ML267.

## **Chemical Structure and Properties**

**ML267**, systematically named 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, is a novel synthetic compound identified through high-throughput screening and subsequent medicinal chemistry optimization.[1][3]



Property	Value	Reference
IUPAC Name	4-(3-chloro-5- (trifluoromethyl)pyridin-2-yl)-N- (4-methoxypyridin-2- yl)piperazine-1-carbothioamide	[3]
Synonyms	ML 267, ML-267	[2]
CAS Number	1542213-67-1	[2][4]
Molecular Formula	C19H18CIF3N5OS	[4]
Molecular Weight	471.9 g/mol	[4]
Appearance	Not specified in provided results	
Solubility	Soluble in DMSO	[1]

## **Biological Activity and Pharmacological Properties**

**ML267** is a potent inhibitor of Sfp-PPTase and also shows activity against AcpS-PPTase, albeit at a higher concentration.[2] Its inhibitory action disrupts essential metabolic pathways in bacteria, leading to antibacterial effects, particularly against Gram-positive organisms.[1][3]

In Vitro Potency and Selectivity

Target	IC <sub>50</sub>	Reference
Sfp-PPTase	0.29 μM (290 nM)	[1][2]
AcpS-PPTase	6.93 μΜ	[1]
Human PPTase	No activity	[3]

# Antibacterial Activity (Minimum Inhibitory Concentration - MIC)



Bacterial Strain	MIC (μg/mL)	Reference
Bacillus subtilis 168	Not specified, but noted as a 38-fold improvement in potency over a reference compound.	[1]
Bacillus subtilis HM489 (Sfp- dependent)	Not specified, but noted as enhanced activity compared to the wild-type strain.	[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)	3.4 μg/mL	[1]

### **ADME and Pharmacokinetic Profile**

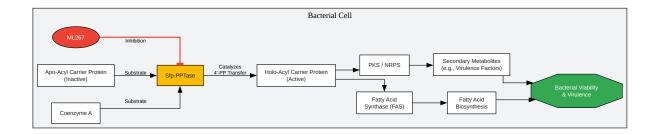
**ML267** has been profiled for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic (PK) profile, suggesting its potential for further development.[1][3]

Parameter	Result	Reference
Cytotoxicity (HepG2)	Devoid of activity	[1]
Acute Toxicity (in vivo)	Devoid of activity	[1]
Promiscuity (human GST A1-1)	Devoid of activity	[1]
Metabolic Stability (Mouse Liver Microsomes)	Data available in supplementary information of cited literature, but not detailed in the provided search results.	[3]
In Vivo Pharmacokinetics (Mice)	Data available in supplementary information of cited literature, but not detailed in the provided search results.	[3]



### **Mechanism of Action**

ML267 exerts its antibacterial effect by inhibiting phosphopantetheinyl transferases (PPTases). These enzymes catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A (CoA) to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). This post-translational modification is essential for the activation of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and fatty acid synthases (FAS), which are all critical for bacterial survival and virulence.[1][3] By blocking this essential step, ML267 effectively halts these vital biosynthetic pathways.



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Caption: Mechanism of action of ML267 in bacteria.

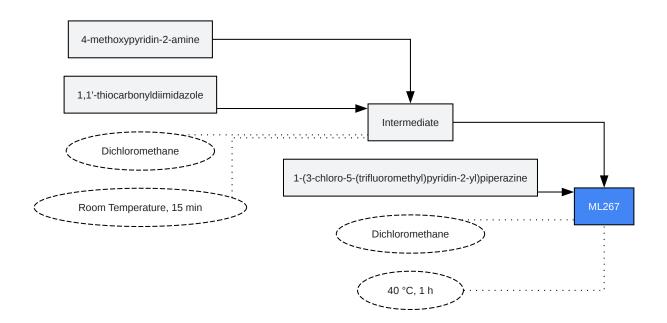
## **Experimental Protocols**

The following are summaries of key experimental methodologies used in the characterization of **ML267**. For complete, unabridged protocols, please refer to the primary literature.

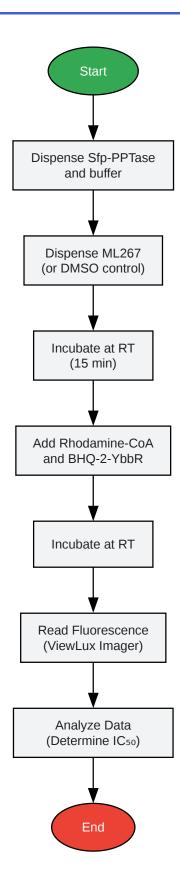
## Synthesis of ML267

A general synthetic route for **ML267** has been described.[1] The synthesis involves the reaction of 4-methoxypyridin-2-amine with 1,1'-thiocarbonyldiimidazole, followed by the addition of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.[1]









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